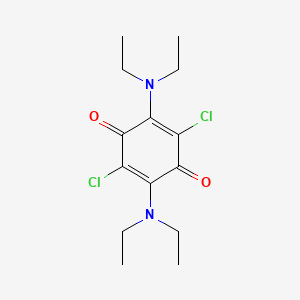

2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone

描述

Historical Context and Classification in Quinone Chemistry

The development of this compound emerged from extensive research into quinone modifications during the mid-20th century, when chemists began exploring the systematic substitution of benzoquinone cores to create compounds with enhanced properties. Quinones have historically served as fundamental building blocks in organic chemistry, with their applications spanning from natural product synthesis to industrial dye production. The strategic introduction of amino substituents into quinone structures represents a significant advancement in medicinal chemistry, particularly following observations of outstanding antineoplastic activity in various amino-substituted quinone derivatives.

The classification of this compound within quinone chemistry places it among the more sophisticated derivatives that combine multiple substituent effects. Research into amine oxidation reactions with quinones, documented extensively in the 1950s, demonstrated that aliphatic tertiary amines could react with quinones to form colored dialkylaminovinylquinones. This foundational work established the theoretical framework for understanding how amino groups interact with quinone cores, leading to the development of more complex derivatives like this compound.

The compound belongs to a specialized class of amino-substituted benzoquinones that emerged from systematic studies of structure-activity relationships in quinone chemistry. Historical research established that the combination of electron-withdrawing and electron-donating substituents on the same quinone ring could create compounds with unique redox properties and enhanced biological activities. The specific arrangement of chlorine atoms and diethylamino groups in this compound represents a carefully designed molecular architecture that maximizes these opposing electronic effects.

Significance as an Electron-Rich Benzoquinone Derivative

The electronic characteristics of this compound position it as a particularly interesting example of an electron-rich benzoquinone derivative, despite the presence of electron-withdrawing chlorine substituents. The diethylamino groups serve as powerful electron-donating substituents that significantly alter the electronic distribution within the quinone ring system. This electron-rich character fundamentally changes the compound's reactivity patterns compared to unsubstituted benzoquinone or simple halogenated derivatives.

The redox properties of quinones are heavily influenced by substituent effects, with electron-donating groups generally lowering reduction potentials and making the compounds more easily reduced. Research on quinone electrochemistry has demonstrated that the formal potential of benzoquinone derivatives can span a voltage range of almost 2 volts depending on the nature and position of substituents. The presence of diethylamino groups in this compound creates an electron-rich environment that would be expected to shift the reduction potential to more positive values compared to simple dichlorobenzoquinone derivatives.

Studies on amino-substituted benzoquinones have revealed that these compounds exhibit unique spectroscopic properties, often displaying distinctive coloration due to extended conjugation between the amino groups and the quinone core. The compound under examination possesses a molecular formula of Carbon14 Hydrogen20 Chlorine2 Nitrogen2 Oxygen2 with a molecular weight of 319.23 grams per mole, indicating substantial structural complexity within the benzoquinone framework. This molecular architecture creates multiple sites for electronic interaction, contributing to the compound's classification as an electron-rich derivative.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H20Cl2N2O2 | |

| Molecular Weight | 319.23 g/mol | |

| CAS Number | 23019-38-7 | |

| Melting Point | 129°C | |

| Predicted Boiling Point | 363.8±42.0°C |

Position in the Family of Amino-Substituted Benzoquinones

Within the broader family of amino-substituted benzoquinones, this compound occupies a unique position due to its specific substitution pattern and the nature of its amino substituents. Research has documented various amino-substituted benzoquinone derivatives, including simpler compounds such as 2,5-bis(dimethylamino)-1,4-benzoquinone, which serves as a foundational example of amino substitution effects. The progression from dimethylamino to diethylamino substituents represents an increase in steric bulk and electronic donation, potentially altering both reactivity and biological activity profiles.

The strategic placement of amino substituents on benzoquinone rings has been extensively studied in medicinal chemistry applications. Research into amino-substituted para-benzoquinones demonstrated that these compounds could exhibit significant biological activities, including inhibitory effects against various cancer cell lines. The specific compound 2,5-bis[[4-[(dimethylamino)methyl]phenyl]amino]-3,6-dibromo-1,4-benzoquinone and its corresponding dichloro derivative showed good inhibitory activity against human colon adenocarcinoma, illustrating the potential of halogen-amino substituted quinones.

The incorporation of chlorine atoms alongside diethylamino groups creates a compound that balances electron-withdrawing and electron-donating effects in a carefully controlled manner. This dual substitution pattern distinguishes this compound from simpler amino-substituted derivatives and positions it among the more sophisticated examples of quinone modification. The compound represents an advancement in quinone chemistry where multiple substituent effects are combined to create molecules with tailored electronic properties and enhanced potential for specialized applications.

Comparative analysis with related compounds reveals the systematic progression in amino-substituted benzoquinone development. Simple amino derivatives like 2,5-diamino-3,6-dichloro-para-benzoquinone provide baseline examples of amino-halogen substitution patterns. The evolution to diethylamino substituents represents a significant increase in molecular complexity and electronic effects, creating compounds with enhanced solubility characteristics and modified redox behavior compared to their simpler counterparts.

属性

IUPAC Name |

2,5-dichloro-3,6-bis(diethylamino)cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20Cl2N2O2/c1-5-17(6-2)11-9(15)14(20)12(10(16)13(11)19)18(7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOOCJFEYRUERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C(=O)C(=C(C1=O)Cl)N(CC)CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90308360 | |

| Record name | 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23019-38-7 | |

| Record name | NSC203249 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone typically involves the reaction of chloranil (tetrachloro-1,4-benzoquinone) with diethylamine. The reaction is carried out in the presence of a condensing agent such as sodium acetate. The process involves the substitution of chlorine atoms on the chloranil molecule with diethylamino groups, resulting in the formation of the desired compound .

化学反应分析

2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it into hydroquinone derivatives.

Substitution: The diethylamino groups can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

科学研究应用

Chemistry

- Reagent in Organic Synthesis : The compound serves as a versatile reagent in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical reactions such as oxidation and substitution.

- Precursor for Other Compounds : It can act as a precursor for synthesizing other quinones and related compounds, which are important in various chemical processes.

Biological Applications

-

Anticancer Properties : Research indicates that 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:

- Human Colon Adenocarcinoma : Demonstrated potent inhibitory effects on cell proliferation.

- Leukemia L1210 Cells : Active against these leukemia cells in laboratory settings.

-

Antimicrobial Activity : The compound has shown promising antimicrobial properties:

- Effective against Neisseria catarrhalis , suggesting potential applications in treating bacterial infections.

Cytotoxicity Studies

One notable study utilized human glioma-derived cell lines (SNB-1 and SNB-2), revealing selective mitochondrial destruction upon exposure to the compound. This effect correlated with significant cytotoxicity against glioma cells.

Comparative Studies

Studies comparing this compound with others have underscored the distinct reactivity and biological effects imparted by its specific diethylamino groups. These differences are crucial for understanding its potential therapeutic applications.

作用机制

The mechanism of action of 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It can also interact with proteins and nucleic acids, affecting their function and leading to various biological effects .

相似化合物的比较

Comparison with Similar Compounds

A detailed comparison of 2,5-Dichloro-3,6-bis(diethylamino)-1,4-benzoquinone with structurally related quinones is presented below, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Substituent Differences

Physicochemical Properties

- Solubility: Diethylamino groups in the target compound increase lipophilicity (logP ~3.2) compared to carboxy-substituted derivatives (e.g., 8e, logP ~1.8) . Methylamino analogues (e.g., 2,5-dichloro-3,6-bis(methylamino)-1,4-benzoquinone) exhibit higher aqueous solubility due to reduced steric bulk .

- SCE) is less negative than AZQ (E₁ ≈ -0.62 V), favoring faster reduction and ROS generation .

Data Tables

Table 2. Physicochemical Comparison

生物活性

2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone is a synthetic organic compound belonging to the quinone class, characterized by its unique dichloro and diethylamino substituents. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through the reaction of chloranil (tetrachloro-1,4-benzoquinone) with diethylamine in the presence of a condensing agent like sodium acetate. This substitution reaction results in the formation of this compound, which exhibits distinct chemical properties due to its substituents.

The biological activity of this compound is primarily attributed to its ability to undergo redox cycling. This process generates reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components such as proteins and nucleic acids. Additionally, the compound's interaction with mitochondrial membranes leads to mitochondrial dysfunction, contributing to its cytotoxic effects .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

- Human Colon Adenocarcinoma : The compound showed potent inhibitory effects on the proliferation of human colon adenocarcinoma cells.

- Leukemia L1210 : It was also found to be active against L1210 leukemia cells in vitro .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties as well. Specifically:

- It exhibited inhibitory activity against Neisseria catarrhalis , indicating potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Cytotoxicity Studies : A study utilizing human glioma-derived cell lines (SNB-1 and SNB-2) revealed selective mitochondrial destruction after exposure to the compound. This effect was correlated with significant cytotoxicity against glioma cells .

- Comparative Studies : When compared with similar compounds such as 2,5-Dichloro-3,6-bis(dibenzylamino)-p-hydroquinone and 2,5-Dichloro-3,6-bis(methylamino)-p-benzoquinone, it was noted that the specific diethylamino groups impart unique reactivity and biological effects that differentiate it from other derivatives.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for 2,5-dichloro-3,6-bis(diethylamino)-p-benzoquinone, and how do reaction conditions influence yield?

- Methodology : Optimize synthesis via nucleophilic substitution of chlorinated benzoquinone precursors with diethylamine. Monitor reaction progress using HPLC or UV-Vis spectroscopy to track amine substitution. Adjust temperature (e.g., 40–60°C) and solvent polarity (e.g., DMF or THF) to balance reaction kinetics and side-product formation .

- Data : Derivatives like barium or lanthanum salts (e.g., CAS 13435-46-6) require counterion exchange in aqueous/organic biphasic systems .

Q. How does photochemical instability affect experimental design for this compound?

- Methodology : Conduct controlled photodegradation studies using UV-Vis irradiation (e.g., 254 nm) to identify degradation products via LC-MS. Store samples in amber vials under inert gas (N₂/Ar) to minimize light/oxygen exposure .

- Contradiction : While Shimada et al. (2015) observed photodebenzylation in analogs, stability may vary with substituent electronic effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology : Use FT-IR to confirm amine and quinone functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bending at ~1550 cm⁻¹). Pair with ¹H/¹³C NMR to resolve diethylamino and chloro substituents (e.g., δ ~3.4 ppm for N-CH₂) .

Advanced Research Questions

Q. What intermolecular interactions dominate the crystal packing of this compound, and how can they be engineered?

- Methodology : Perform X-ray crystallography to identify hydrogen bonds (e.g., N-H···O=C) or π-π stacking. Apply Desiraju’s supramolecular synthon approach to predict co-crystal formation with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) .

- Data : Analogous benzoquinones exhibit bifurcated H-bonds (N-H···O and C-H···O) influencing lattice stability .

Q. How do structural modifications (e.g., counterion substitution) alter redox properties?

- Methodology : Compare cyclic voltammetry (CV) profiles of the parent compound with salts (e.g., barium vs. lanthanum). Correlate shifts in reduction potentials (E₁/₂) with counterion electronegativity and solvation effects .

- Example : Barium salts (CAS 13435-46-6) may stabilize semiquinone radicals due to cation-π interactions .

Q. What mechanisms underlie its potential allergenicity or toxicity in biological systems?

- Methodology : Use in vitro assays (e.g., KeratinoSens™) to assess skin sensitization via Nrf2/ARE pathway activation. Cross-validate with in silico tools (e.g., Derek Nexus) to predict reactive quinone intermediates forming protein adducts .

- Contradiction : Structural analogs like 2,5-dichloro-3,6-dihydroxy-p-benzoquinone show higher cytotoxicity due to enhanced redox cycling .

Key Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。